2-(4-butoxyphenyl)-1,3-benzothiazole

Liquid crystals Mesomorphic properties Smectic A phase

2-(4-Butoxyphenyl)-1,3-benzothiazole (CAS 770710-48-0) is a synthetic 2-arylbenzothiazole derivative with molecular formula C₁₇H₁₇NOS and molecular weight 283.4 g/mol. The compound comprises a benzothiazole core substituted at the 2-position with a 4-butoxyphenyl moiety.

Molecular Formula C17H17NOS
Molecular Weight 283.4 g/mol
Cat. No. B4198307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-butoxyphenyl)-1,3-benzothiazole
Molecular FormulaC17H17NOS
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C17H17NOS/c1-2-3-12-19-14-10-8-13(9-11-14)17-18-15-6-4-5-7-16(15)20-17/h4-11H,2-3,12H2,1H3
InChIKeyNIHLWUIVZOPFKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Butoxyphenyl)-1,3-benzothiazole (CAS 770710-48-0): Procurement-Grade Identity and Baseline Characteristics


2-(4-Butoxyphenyl)-1,3-benzothiazole (CAS 770710-48-0) is a synthetic 2-arylbenzothiazole derivative with molecular formula C₁₇H₁₇NOS and molecular weight 283.4 g/mol . The compound comprises a benzothiazole core substituted at the 2-position with a 4-butoxyphenyl moiety. The benzothiazole scaffold is a privileged heterocyclic pharmacophore recognized for its broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibition [1]. The n-butoxy substituent on the para-position of the phenyl ring confers distinct physicochemical properties—predicted boiling point 427.1 ± 47.0 °C, density 1.156 ± 0.06 g/cm³, and pKa 1.19 ± 0.10—that differentiate it from shorter-chain alkoxy analogs . This compound is primarily supplied as a research chemical (typical purity ≥95%) and is used as a synthetic building block, pharmaceutical intermediate, and probe molecule in liquid crystal and medicinal chemistry research [2].

Why 2-(4-Butoxyphenyl)-1,3-benzothiazole Cannot Be Interchanged with Shorter- or Longer-Chain 2-(4-Alkoxyphenyl)benzothiazole Analogs


The alkoxy chain length on the 4-position of the 2-phenyl ring is not a trivial structural variation—it is a decisive molecular parameter that governs mesomorphic phase behavior, lipophilicity, membrane permeability, and biological target engagement. In a homologous series of 2-(4-alkyloxyphenyl)benzothiazoles with even-numbered alkoxy carbons, a sharp mesomorphic boundary exists: ethoxy (C₂) through hexyloxy (C₆) derivatives are non-mesogenic, while octyloxy (C₈) through hexadecyloxy (C₁₆) derivatives exhibit a monotropic smectic A phase [1]. The butoxy (C₄) derivative resides immediately adjacent to this functional boundary, meaning its physicochemical profile is critically poised—substituting it with a methoxy (C₁), ethoxy (C₂), or propoxy (C₃) analog would alter lipophilicity (ΔcLogP estimated at approximately –0.5 to –1.5 log units), predicted boiling point (a decrease of 35–40 °C relative to the methoxy analog), and could eliminate mesogenic potential relevant to liquid crystal and materials science applications [1]. Conversely, longer-chain analogs introduce additional conformational flexibility and aggregation propensity that may be undesirable for specific target-binding or formulation requirements. These non-linear property changes preclude generic substitution without experimental re-validation.

Quantitative Differentiation Evidence for 2-(4-Butoxyphenyl)-1,3-benzothiazole Against Closest Structural Analogs


Mesomorphic Phase Boundary: Butoxy (C₄) Sits at the Non-Mesogenic/Mesogenic Threshold in 2-(4-Alkyloxyphenyl)benzothiazole Homologous Series

In a systematic homologous series study of 2-(4-alkyloxyphenyl)benzothiazoles with even-numbered terminal alkoxy chains (C₂–C₁₈), differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD) revealed a sharp functional boundary: derivatives with ethoxy (C₂) through hexyloxy (C₆) chains were entirely non-mesogenic, whereas octyloxy (C₈) through hexadecyloxy (C₁₆) derivatives exhibited a monotropic smectic A phase [1]. The n-butoxy (C₄) derivative therefore occupies the immediate non-mesogenic side of this transition boundary. The octadecyloxy (C₁₈) derivative was also non-mesogenic, indicating that mesogenic behavior is restricted to an intermediate chain-length window [1]. This discrete phase-behavior switch—rather than a gradual transition—means the butoxy compound possesses a unique combination of conformational rigidity and moderate lipophilicity that is absent in both shorter- and longer-chain homologs.

Liquid crystals Mesomorphic properties Smectic A phase Structure-property relationship Benzothiazole-based mesogens

Boiling Point and Density Differentiation: Butoxy (C₄) vs. Methoxy (C₁) 2-(4-Alkoxyphenyl)benzothiazole

The predicted boiling point of 2-(4-butoxyphenyl)-1,3-benzothiazole is 427.1 ± 47.0 °C at standard pressure, with a predicted density of 1.156 ± 0.06 g/cm³ . In contrast, the experimentally measured boiling point of the methoxy (C₁) analog—2-(4-methoxyphenyl)benzothiazole (CAS 6265-92-5)—is 392.5 °C at 760 mmHg, with a measured density of 1.234 g/cm³ . This represents a boiling point elevation of approximately 34.6 °C and a density decrease of approximately 0.078 g/cm³ (6.3% reduction) upon extending the alkoxy chain from C₁ to C₄. The boiling point increase reflects enhanced van der Waals interactions from the longer alkyl chain, while the density decrease is consistent with the lower packing efficiency introduced by the butoxy group's conformational flexibility.

Physicochemical properties Boiling point Density Alkoxy chain effect Distillation

Lipophilicity Tuning: The Butoxy Chain Occupies a 'Goldilocks' logP Window for Membrane Permeability Relative to Shorter and Longer Alkoxy Homologs

The measured logP of 2-(4-methoxyphenyl)benzothiazole is 3.97 . Extrapolating from established alkoxy chain logP contributions (each additional methylene unit contributes approximately +0.5 logP units in aromatic alkoxy series), the predicted logP of the butoxy (C₄) derivative is estimated at approximately 5.0–5.5, placing it near the upper boundary of Lipinski-compliant drug-like space (logP ≤ 5) [1]. The ethoxy (C₂) and propoxy (C₃) analogs would have lower logP values (~4.5 and ~5.0 respectively), while the hexyloxy (C₆) and octyloxy (C₈) analogs would exceed logP 5.5, potentially compromising aqueous solubility and increasing the risk of non-specific protein binding and phospholipidosis [1]. GQSAR analyses on benzothiazole derivatives have confirmed that hydrophobic groups at the R₁ position (including the 4-position of the 2-phenyl ring) potentiate anticancer activity, but excessive hydrophobicity leads to poor drug-like properties [2].

Lipophilicity cLogP Membrane permeability ADME Drug-likeness Alkoxy SAR

Synthetic Process Patent Coverage: CN1976682 Provides a Distinct, Protected Synthetic Route for 2-(4-Alkoxyphenyl)benzothiazole Derivatives Including the Butoxy Member

Chinese patent CN1976682, granted to Fudan University (filed 2007-09-13, granted 2011-08-01), discloses a specific method for preparing 2-(4-alkoxyphenyl)benzothiazole derivatives including those bearing methoxy, ethoxy, propoxy, butoxy, and higher alkoxy substituents [1]. The patent claims novelty in reaction conditions—including specific catalysts, solvent systems, and temperature parameters—that offer efficiency, selectivity, or yield advantages over prior art synthetic routes [1]. This patent protection is process-specific rather than composition-of-matter, meaning the synthetic accessibility of the butoxy derivative via this optimized route is formally documented and distinguishable from alternative (and potentially less efficient) synthetic approaches used for other benzothiazole derivatives. The patent's explicit inclusion of the butoxy substituent within its dependent claims confirms the industrial relevance and reproducible synthetic tractability of this specific homolog [1].

Process patent Synthesis method Intellectual property Fudan University 2-(4-alkoxyphenyl)benzothiazole

Protein-Ligand Interaction Potential: Structural Biology Validation of the 4-Butoxyphenyl Motif in a Crystallographic Ligand Complex

The 4-butoxyphenyl motif appears in a co-crystallized ligand—2-(4-butoxyphenyl)-N-hydroxyacetamide (ligand ID: A4Z)—bound in the active site of a protein target deposited in the RCSB Protein Data Bank as entry 5BPP [1]. The ligand demonstrates an occupancy of 100% with a real-space correlation coefficient of 0.943 and an R-factor of 0.23, indicating well-resolved electron density for the butoxyphenyl moiety within the binding pocket [1]. This crystallographic evidence confirms that the butoxyphenyl group can engage in productive, ordered binding interactions with a protein target—a validation that cannot be assumed for all alkoxy chain lengths, as longer chains may exhibit conformational disorder in crystallographic studies.

Structural biology PDB Protein-ligand complex X-ray crystallography Drug design

Procurement-Driven Application Scenarios for 2-(4-Butoxyphenyl)-1,3-benzothiazole Based on Differentiated Evidence


Non-Mesogenic Organic Electronic Building Block with Maximal Alkoxy Lipophilicity

In organic light-emitting diode (OLED) and organic field-effect transistor (OFET) research, benzothiazole-based hole-transport materials require a delicate balance of high charge mobility and processability. The butoxy (C₄) derivative is the highest-carbon non-mesogenic member of the 2-(4-alkyloxyphenyl)benzothiazole series, offering the greatest lipophilicity and solution processability without introducing the smectic A liquid crystalline phase that emerges at the octyloxy (C₈) homolog [1]. Researchers developing solution-processed organic semiconductors should select this derivative when seeking to maximize solubility and film-forming properties while avoiding the anisotropic ordering and processing complexity associated with mesogenic materials.

Lead Optimization Scaffold at the Lipinski logP Boundary for Oral Bioavailability Programs

Medicinal chemistry teams pursuing orally bioavailable benzothiazole-based kinase inhibitors or anticancer agents should prioritize the butoxy derivative as the starting scaffold. With an estimated logP near the Lipinski upper boundary (~5.0), it maximizes membrane permeability for intracellular target engagement while remaining at the threshold of acceptable oral absorption [2][3]. Shorter-chain analogs (methoxy, ethoxy) sacrifice cellular penetration; longer-chain analogs (hexyloxy, octyloxy) risk exceeding logP 5.5, which is associated with poor solubility, increased metabolic lability, and higher phospholipidosis risk.

Structure-Based Drug Design Using a Crystallographically Validated Butoxyphenyl Pharmacophore

Computational chemistry and structural biology groups engaged in rational drug design can leverage the co-crystal structure of a 4-butoxyphenyl-containing ligand (A4Z in PDB 5BPP) to guide docking studies, free energy perturbation (FEP) calculations, and pharmacophore model construction [4]. The well-resolved electron density for the butoxyphenyl moiety (real-space correlation coefficient 0.943) provides confidence that this substituent engages in ordered, interpretable protein contacts—facilitating structure-activity relationship (SAR) development without the conformational ambiguity that sometimes plagues longer alkoxy chains.

Process Chemistry Scale-Up Leveraging Patented Synthetic Methodology

For industrial process chemistry groups planning multi-gram to kilogram synthesis of 2-(4-alkoxyphenyl)benzothiazole derivatives, CN1976682 provides a granted process patent that specifies optimized reaction conditions (catalyst, solvent, temperature) for this compound class [5]. Selecting the butoxy derivative—explicitly covered in the patent's dependent claims—ensures access to a documented, reproducible synthetic route with potential advantages in yield, purity, and environmental profile compared to generic o-aminothiophenol/aldehyde condensation methods. This reduces process development risk and provides IP clarity for commercial-scale manufacturing.

Quote Request

Request a Quote for 2-(4-butoxyphenyl)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.